

Ilorasertib VEGFR inhibition vs Aurora inhibition exposure levels

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Compound Focus: Ilorasertib

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Kinase Inhibition Profile of Ilorasertib

The following table lists the half-maximal inhibitory concentration (IC₅₀) values for **ilorasertib** against its primary kinase targets, derived from biochemical and cellular assays [1] [2].

Kinase Target	Biochemical IC ₅₀ (nM)	Cellular IC ₅₀ (nM)
Aurora A	120	189
Aurora B	7	13
Aurora C	1	13
VEGFR1	1	0.3
VEGFR2	2	5
VEGFR3	43	2
FLT-3	1	2
PDGFR- α	11	16

Kinase Target	Biochemical IC ₅₀ (nM)	Cellular IC ₅₀ (nM)
PDGFR-β	13	11

Exposure-Response Relationship in Clinical Trials

Data from a phase 1 trial in patients with advanced solid tumours characterized the exposure levels required for pharmacological effects. The recommended phase 2 oral monotherapy doses from a separate trial in hematologic malignancies are provided for context [3] [1] [2].

Parameter	VEGFR2 Inhibition	Aurora B Inhibition
Key Biomarker	Plasma Placental Growth Factor (PIGF)	Tumor p-Histone H3 (pHH3)
Effect Level	Maximum inhibition	Near-maximum inhibition
Required Plasma Exposure (AUC, μM·h)	~1.0	~3.0
Corresponding Oral Dose (Approximate)	~40 mg BID	>230 mg BID
Observed Clinical Effects	Hypertension, Fatigue, Anorexia	Antitumor activity (partial responses)

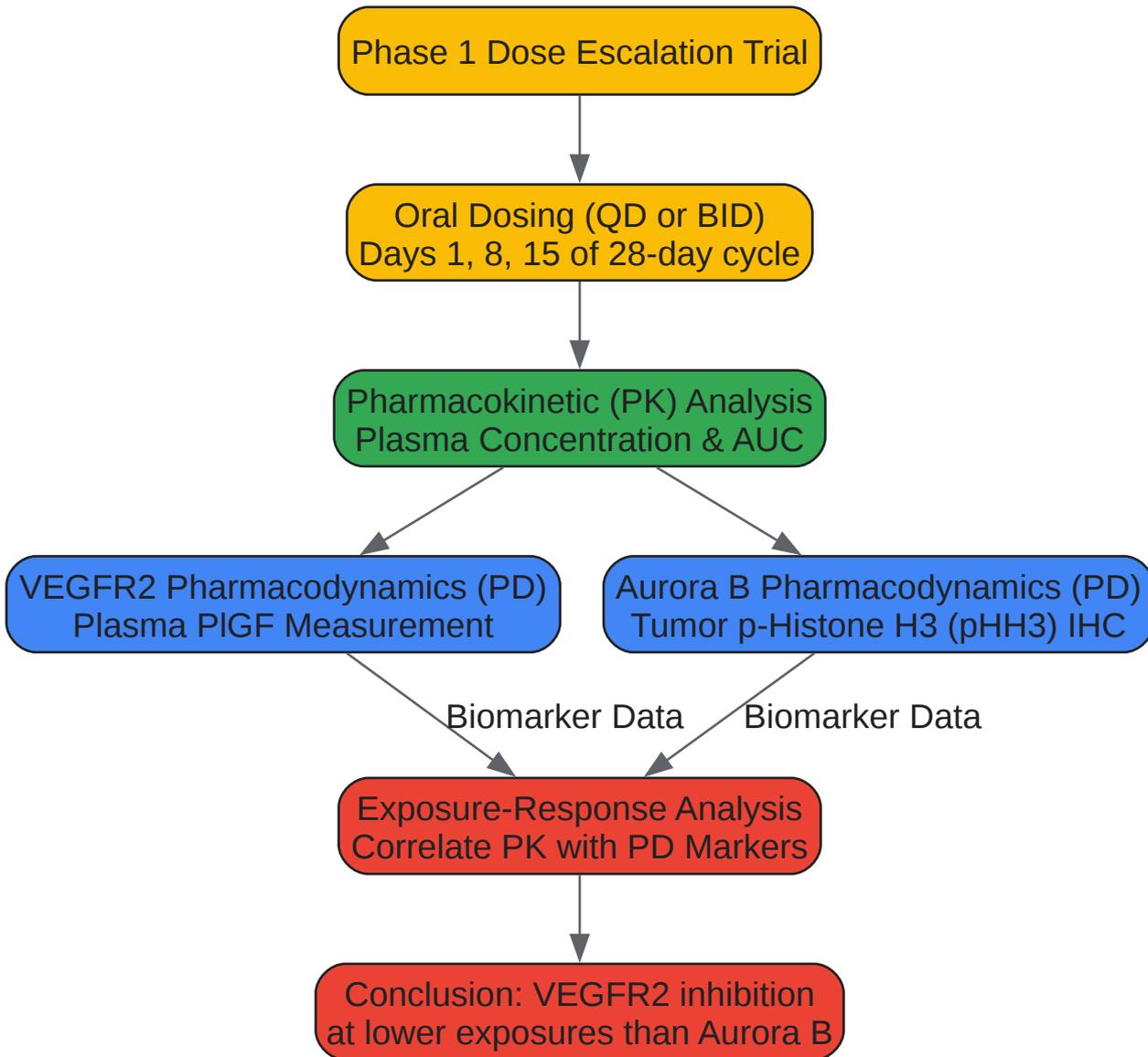
Experimental Evidence & Protocols

The conclusion regarding differential exposure requirements is supported by specific clinical pharmacodynamic assessments.

- Clinical Evidence:** In the phase 1 trial, dose-limiting toxicities were predominantly related to VEGFR inhibition (e.g., hypertension) and occurred at lower dose levels. Robust antitumor activity (partial responses) was observed only at the higher dose levels where Aurora kinase inhibition was achieved [1] [2].

- **Mechanism Explanation:** VEGFRs are readily accessible on the surface of endothelial cells in the systemic vasculature. Aurora kinases, however, are intracellular targets within tumor tissue, requiring higher drug concentrations to be effectively reached and inhibited [1].

The following diagram illustrates the experimental workflow used to characterize the target engagement and exposure-response relationship of **Ilorasertib** in the phase 1 clinical trial:



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Frequently Asked Questions (FAQ)

Q1: Why do VEGFR-related side effects like hypertension appear early during ilorasertib dose escalation? A1: This is because VEGFR2 inhibition reaches its maximum effect at lower plasma exposures (AUC ~1.0 $\mu\text{M}\cdot\text{h}$). These side effects are a direct and early pharmacodynamic signal of VEGFR pathway engagement [1] [2].

Q2: What is the recommended dose for inhibiting Aurora kinase in preclinical or translational studies? A2: While the maximum tolerated dose (MTD) was not firmly established, clinical data suggests that oral doses achieving a plasma exposure (AUC) of approximately 3.0 $\mu\text{M}\cdot\text{h}$ or higher are needed for near-complete inhibition of Aurora B, as measured by a reduction in tumor p-Histone H3. In trials, doses of 230 mg BID and higher showed antitumor activity linked to Aurora inhibition [1] [2].

Q3: Can the VEGFR and Aurora inhibition effects be separated? A3: The data indicates a partial separation. Doses around 40 mg BID achieve maximal VEGFR2 inhibition with minimal Aurora B effects. However, achieving full Aurora inhibition inevitably comes with simultaneous, maximal VEGFR inhibition due to the overlapping exposure ranges [1] [2].

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References

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